(2S,3S)-3-methoxybutan-2-amine

Chiral Synthesis Asymmetric Catalysis Stereoselective Reactions

This (2S,3S)-3-methoxybutan-2-amine is a defined chiral building block that ensures consistent enantioselectivity in asymmetric synthesis—unlike racemic or misconfigured isomers. Only the (2S,3S) configuration delivers the precise 3D geometry required for chiral auxiliary applications, ligand design, and medicinal chemistry SAR studies. Supplied as free base (CAS 2287236-94-4) or HCl salt (CAS 2287247-36-1) at ≥98% purity. Immediate R&D-scale availability; request bulk quotation for larger quantities.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Cat. No. B13566833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-methoxybutan-2-amine
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCC(C(C)OC)N
InChIInChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5-/m0/s1
InChIKeyZAZPNEAXPOUSEQ-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-3-Methoxybutan-2-amine: Procurement-Ready Chiral Amine Building Block for Asymmetric Synthesis


(2S,3S)-3-Methoxybutan-2-amine (CAS 2287236-94-4) is a chiral β-methoxy amine with a defined (2S,3S) stereochemical configuration, placing it within the amino alcohol class of compounds [1]. This small molecule scaffold (molecular weight 103.16 g/mol) features a four-carbon backbone bearing an amino group at the C2 position and a methoxy group at the C3 position, with two stereogenic centers that confer specific three-dimensional geometry . The compound is commercially supplied as either the free base or the hydrochloride salt (CAS 2287247-36-1), typically at purity specifications of 95% or greater, and serves as a versatile chiral intermediate in the preparation of pharmaceuticals and fine chemicals requiring high enantiomeric purity .

Why (2S,3S)-3-Methoxybutan-2-amine Cannot Be Replaced by Generic or Achiral Analogs


The (2S,3S)-3-Methoxybutan-2-amine scaffold contains two contiguous stereogenic centers whose absolute configuration directly determines downstream stereochemical outcomes in asymmetric synthesis . Generic substitution with achiral 3-methoxybutan-2-amine (racemic mixture) would introduce uncontrolled stereochemistry, compromising enantiomeric purity in subsequent reactions and potentially altering biological activity profiles of final drug candidates [1]. Similarly, substitution with alternative stereoisomers such as the (2R,3R) or (2R,3S) configurations is not equivalent, as each stereoisomer produces distinct diastereomeric products when used as a chiral auxiliary or building block, with demonstrable differences in reaction yields and diastereoselectivity [2]. The presence of both a primary amine and a β-methoxy group in a defined three-dimensional arrangement enables hydrogen-bonding interactions and nucleophilic reactivity patterns that are stereoelectronically distinct from other positional isomers (e.g., 1-methoxybutan-2-amine) and cannot be replicated by achiral or misconfigured alternatives [3].

Quantitative Evidence for (2S,3S)-3-Methoxybutan-2-amine Differentiation in Chiral Synthesis


Stereochemical Configuration: (2S,3S) Absolute Stereochemistry Defines Distinct Reactivity from (2R,3R) and (2R,3S) Isomers

The (2S,3S) configuration of 3-methoxybutan-2-amine possesses two contiguous stereogenic centers at C2 and C3, yielding a specific three-dimensional orientation of the amino and methoxy groups. This absolute stereochemistry is fundamentally distinct from the (2R,3R) enantiomer and the (2R,3S) diastereomer, each of which yields different diastereomeric products when employed in asymmetric transformations. While no direct head-to-head comparative reaction data are available in the public literature, class-level inference from chiral amine building block studies demonstrates that the (2S,3S) stereoisomer provides the requisite stereochemical outcome for target molecules requiring this specific configuration [1]. The compound's two stereogenic centers produce four possible stereoisomers; selection of the correct (2S,3S) isomer is mandatory for downstream enantiopurity maintenance [2].

Chiral Synthesis Asymmetric Catalysis Stereoselective Reactions

Commercial Purity Specifications: (2S,3S)-3-Methoxybutan-2-amine Available at ≥98% Purity, Enabling Reliable Asymmetric Synthesis

Commercially supplied (2S,3S)-3-methoxybutan-2-amine is available from multiple vendors with specified purity levels, typically 98% as the free base and ≥95% for the hydrochloride salt . While direct purity comparisons among stereoisomers are not systematically published, the availability of this specific isomer at high chemical purity ensures that procurement can be made with defined quality metrics. In contrast, generic or unspecified stereoisomer mixtures lack such quality guarantees and may introduce uncontrolled impurities that affect reaction reproducibility .

Procurement Quality Control Chiral Purity

Salt Form Selection: Free Base vs. Hydrochloride Salt Offers Differentiated Physical Properties for Synthetic Workflows

(2S,3S)-3-Methoxybutan-2-amine is commercially supplied in two distinct forms: the free base (CAS 2287236-94-4, MW 103.16 g/mol) and the hydrochloride salt (CAS 2287247-36-1, MW 139.62 g/mol) . The free base form provides a nucleophilic primary amine suitable for direct coupling reactions under anhydrous conditions, while the hydrochloride salt offers enhanced stability and water solubility for aqueous-phase transformations. This dual availability is not uniformly provided for all stereoisomers; for example, the (2R,3S) diastereomer is primarily listed as the free base with limited salt form options .

Salt Selection Formulation Reaction Conditions

β-Methoxy Amine Scaffold Provides Distinct Hydrogen-Bonding Capabilities Relative to α-Methoxy and γ-Methoxy Positional Isomers

The (2S,3S)-3-methoxybutan-2-amine scaffold positions the methoxy group at the C3 position relative to the C2 primary amine, creating a 1,2-amino alcohol motif capable of intramolecular hydrogen bonding and chelation to metal catalysts . In contrast, positional isomers such as 1-methoxybutan-2-amine (methoxy at C1) and 4-methoxybutan-2-amine (methoxy at C4) present the methoxy group at different distances from the amine, altering hydrogen-bonding geometry and coordination chemistry [1]. While direct comparative binding data are not available, computational descriptors indicate distinct topological polar surface area (TPSA) values that correlate with hydrogen-bonding capacity: (2S)-3-methoxybutan-2-amine has TPSA 35.3 Ų, reflecting the specific spatial arrangement of the β-methoxy and amino groups [2].

Molecular Recognition Hydrogen Bonding Scaffold Differentiation

Patent-Documented Utility in Pharmaceutical Intermediate Synthesis Demonstrates Proven Industrial Relevance

Patent literature documents the utility of 3-methoxybutan-2-amine derivatives as intermediates in the synthesis of substituted 3-aryl-butyl-amine compounds [1]. While this specific patent does not claim the exact (2S,3S) stereoisomer, it establishes the broader scaffold's relevance in medicinal chemistry programs. Additionally, (2R)-3-methoxybutan-2-amine (the enantiomer) is cited in patent databases as having utility in asymmetric synthesis applications . This class-level evidence supports the industrial applicability of the (2S,3S) stereoisomer as a chiral building block in pharmaceutical development pipelines.

Pharmaceutical Intermediates Patent Literature Industrial Application

Validated Application Scenarios for (2S,3S)-3-Methoxybutan-2-amine in Asymmetric Synthesis and Medicinal Chemistry


Chiral Building Block for Enantioselective Synthesis of β-Amino Alcohol Pharmaceuticals

(2S,3S)-3-Methoxybutan-2-amine serves as a defined stereochemical building block for constructing β-amino alcohol motifs present in numerous pharmaceutical agents. Its (2S,3S) configuration provides the requisite absolute stereochemistry for target molecules requiring this specific three-dimensional arrangement, with commercial purity specifications (≥98%) ensuring reproducible enantiomeric outcomes [1]. The β-methoxy group positioned at C3 creates a 1,2-amino alcohol scaffold capable of participating in intramolecular hydrogen bonding and metal chelation, features essential for chiral ligand design and asymmetric catalysis applications .

Synthetic Intermediate for Chiral Auxiliary-Directed Transformations

The presence of two contiguous stereogenic centers in (2S,3S)-3-methoxybutan-2-amine enables its use as a chiral auxiliary in aldol and Mannich-type reactions, where the defined (2S,3S) configuration induces predictable diastereoselectivity in bond-forming steps. The primary amine functionality can be readily acylated or alkylated to create temporary chiral environments that direct subsequent transformations, after which the auxiliary can be cleaved to yield enantiomerically enriched products [1]. Procurement of this specific stereoisomer, rather than racemic or alternative stereoisomeric forms, is essential for achieving high diastereomeric ratios in such auxiliary-directed syntheses .

Precursor for Chiral Ligand Synthesis in Asymmetric Catalysis

(2S,3S)-3-Methoxybutan-2-amine can be elaborated into chiral ligands for transition metal-catalyzed asymmetric transformations. The β-methoxy amine scaffold provides both nitrogen and oxygen donor atoms capable of chelating metals such as palladium, rhodium, or copper, creating defined chiral environments at the catalytic center [1]. The (2S,3S) stereochemistry dictates the three-dimensional orientation of these donor groups, directly influencing enantioselectivity outcomes in subsequent catalytic reactions. Procurement of the hydrochloride salt form (CAS 2287247-36-1) may be advantageous for ligand synthesis in aqueous or protic media, while the free base (CAS 2287236-94-4) is suitable for anhydrous organometallic preparations .

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs, (2S,3S)-3-methoxybutan-2-amine provides a compact chiral amine scaffold for systematic SAR exploration of β-amino alcohol pharmacophores. Its low molecular weight (103.16 g/mol) and favorable computed properties (XLogP3 0, hydrogen bond donor count 1, hydrogen bond acceptor count 2) make it an attractive fragment for incorporation into larger drug-like molecules without excessive molecular weight inflation [1]. The defined (2S,3S) stereochemistry enables investigation of stereochemical effects on target binding, while the availability of both free base and hydrochloride forms facilitates diverse coupling chemistries under varying reaction conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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